molecular formula C16H26O B14373381 2-(Octa-2,7-dien-1-yl)cyclooctan-1-one CAS No. 89869-12-5

2-(Octa-2,7-dien-1-yl)cyclooctan-1-one

Cat. No.: B14373381
CAS No.: 89869-12-5
M. Wt: 234.38 g/mol
InChI Key: DNBOFOOKQNNNGC-UHFFFAOYSA-N
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Description

2-(Octa-2,7-dien-1-yl)cyclooctan-1-one is a chemical compound that belongs to the class of cyclooctanones It is characterized by the presence of a cyclooctane ring substituted with an octadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octa-2,7-dien-1-yl)cyclooctan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclooctanone with an appropriate octadienyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the halide is replaced by the cyclooctanone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Octa-2,7-dien-1-yl)cyclooctan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The octadienyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclooctanones.

Scientific Research Applications

2-(Octa-2,7-dien-1-yl)cyclooctan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Octa-2,7-dien-1-yl)cyclooctan-1-one exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Octa-2,7-dien-1-yl)cyclohexan-1-one: A similar compound with a cyclohexane ring instead of a cyclooctane ring.

    Linalool: A monoterpenoid with a similar octadienyl structure but different functional groups.

Uniqueness

2-(Octa-2,7-dien-1-yl)cyclooctan-1-one is unique due to its cyclooctane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring sizes or functional groups. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

89869-12-5

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

2-octa-2,7-dienylcyclooctan-1-one

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-16(15)17/h2,6,9,15H,1,3-5,7-8,10-14H2

InChI Key

DNBOFOOKQNNNGC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCC1CCCCCCC1=O

Origin of Product

United States

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